tert-Butyl (1-methyl-1H-1,2,3-triazol-4-yl)carbamate
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Overview
Description
tert-Butyl(1-methyl-1H-1,2,3-triazol-4-yl)carbamate is a compound known for its role as a ligand in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly referred to as “click chemistry.” This compound is valued for its water solubility, biocompatibility, and ability to accelerate reaction rates while suppressing cell cytotoxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(1-methyl-1H-1,2,3-triazol-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-methyl-1H-1,2,3-triazole under specific conditions. The reaction is often catalyzed by copper(I) salts in the presence of a base, such as sodium ascorbate, to facilitate the formation of the triazole ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(1-methyl-1H-1,2,3-triazol-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include copper(I) salts for catalysis, bases like sodium ascorbate, and solvents such as water or organic solvents. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions yield oxides, while substitution reactions produce various substituted triazole derivatives .
Scientific Research Applications
tert-Butyl(1-methyl-1H-1,2,3-triazol-4-yl)carbamate has numerous applications in scientific research, including:
Chemistry: Used as a ligand in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Investigated for its potential in drug delivery systems and therapeutic applications.
Industry: Utilized in the production of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of tert-Butyl(1-methyl-1H-1,2,3-triazol-4-yl)carbamate involves its role as a ligand in CuAAC reactions. The compound coordinates with copper(I) ions, facilitating the cycloaddition of azides and alkynes to form 1,2,3-triazoles. This process is highly efficient and selective, making it valuable for various applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
BTTAA: Another water-soluble ligand for CuAAC with similar properties.
TBTA: A water-insoluble ligand used in CuAAC, known for its slower reaction rates and higher cytotoxicity.
Uniqueness
tert-Butyl(1-methyl-1H-1,2,3-triazol-4-yl)carbamate stands out due to its water solubility, biocompatibility, and ability to accelerate reaction rates while minimizing cytotoxicity. These properties make it a preferred choice for bioconjugation and other applications requiring high efficiency and low toxicity .
Properties
IUPAC Name |
tert-butyl N-(1-methyltriazol-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2/c1-8(2,3)14-7(13)9-6-5-12(4)11-10-6/h5H,1-4H3,(H,9,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMOWIMTSNSWKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN(N=N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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